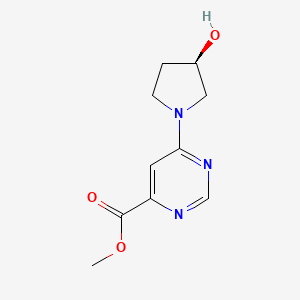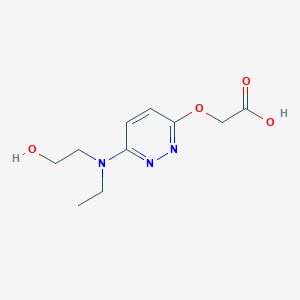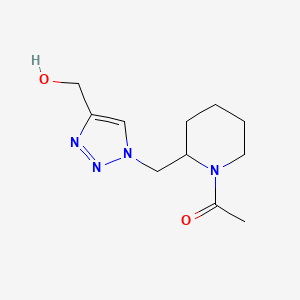
1-((1-乙基哌啶-3-基)甲基)-1H-1,2,3-三唑-4-甲醛
描述
Piperidine derivatives, such as the one you mentioned, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The exact molecular structure of “1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde” would need to be determined through further analysis.Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, a similar compound, [(1-Ethylpiperidin-3-yl)methyl]amine, has a molecular weight of 142.24 .科学研究应用
蛋白质组学研究
在蛋白质组学领域,该化合物可作为试剂或合成肽或模拟物的构建块。 其结构复杂性使其有可能与蛋白质结构域相互作用,从而可能影响蛋白质折叠或功能 。这在蛋白质-蛋白质相互作用的研究和新型生化测定的开发中可能特别有用。
药理学应用
化合物结构中的哌啶部分在药理学中具有重要意义。 哌啶衍生物存在于各种药物类别中,并且以其生物活性而闻名 。该化合物可以作为合成新型药物的前体,尤其是在哌啶化合物经常应用的中枢神经系统疾病领域。
生物化学研究
在生物化学中,该化合物可用于研究酶催化的反应。 三唑成分可能充当点击化学应用中叠氮化物或炔烃基团的模拟物,这些应用在追踪活细胞或组织中的生物分子方面很有价值 。
药物化学
该化合物在药物化学中的潜力在于它可以作为一种通用的中间体。它可以用来合成具有潜在治疗作用的新化合物。 其结构特征可能与各种生物靶标相互作用,从而导致在药物开发中发现新的先导化合物 。
有机合成
在有机合成中,该化合物由于其多个反应位点,可能参与多组分反应 (MCR)。 它可用于创建用于高通量筛选的各种化学实体库,有助于快速开发新的有机化合物 。
化学工程
从化学工程的角度来看,该化合物在工艺化学中可能很重要,特别是在优化工业规模生产的合成路线方面。 它的作用可能在开发经济高效且环境友好的复杂有机分子制造工艺中至关重要 。
安全和危害
未来方向
作用机制
Target of Action
It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Mode of Action
Piperidine-containing compounds, which this compound is a part of, are important synthetic medicinal blocks for drug construction .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological activities .
生化分析
Biochemical Properties
1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the piperidine moiety is known to interact with enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidase . The triazole ring can form hydrogen bonds and π-π interactions with proteins, potentially affecting their function . The aldehyde group can form Schiff bases with amino groups in proteins, leading to covalent modifications . These interactions highlight the compound’s potential as a versatile biochemical tool.
Cellular Effects
1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by interacting with key proteins involved in signal transduction . Additionally, it can influence gene expression by binding to transcription factors or modifying histones . The compound’s impact on cellular metabolism may involve altering enzyme activities or metabolic fluxes . These effects underscore its potential utility in cellular biology research.
Molecular Mechanism
The molecular mechanism of 1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde involves several key interactions at the molecular level. The compound can bind to enzymes and proteins through hydrogen bonding, π-π interactions, and covalent modifications . It may inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, the compound can modulate gene expression by interacting with transcription factors or modifying chromatin structure . These molecular interactions provide insights into its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions but may degrade under others, leading to changes in its biochemical activity . Long-term exposure to the compound can result in sustained modifications to cellular processes, highlighting the importance of temporal considerations in experimental design.
Dosage Effects in Animal Models
The effects of 1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating neurotransmitter levels or enhancing cognitive function . At high doses, it may cause toxic or adverse effects, including neurotoxicity or hepatotoxicity . These dosage-dependent effects underscore the importance of careful dose optimization in preclinical studies.
Metabolic Pathways
1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound may undergo oxidation, reduction, or conjugation reactions, leading to the formation of metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, providing insights into its overall biological activity.
Transport and Distribution
The transport and distribution of 1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde within cells and tissues are critical for its biological activity. The compound may interact with transporters or binding proteins that facilitate its uptake and distribution . Additionally, its localization within specific cellular compartments can influence its activity and function . Understanding these transport and distribution mechanisms is essential for optimizing its use in biochemical research.
Subcellular Localization
The subcellular localization of 1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde can affect its activity and function. The compound may be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to modulate gene expression or to the mitochondria to influence cellular metabolism
属性
IUPAC Name |
1-[(1-ethylpiperidin-3-yl)methyl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-2-14-5-3-4-10(6-14)7-15-8-11(9-16)12-13-15/h8-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLVGKPQMULJQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC(C1)CN2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-((((Benzyloxy)carbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1481189.png)


![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanethiol](/img/structure/B1481193.png)


![1-(hexahydro-1H-pyrrolo[1,2-a]azepin-9a(5H)-yl)-N-methylmethanamine](/img/structure/B1481196.png)

